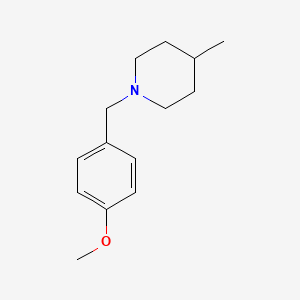![molecular formula C22H27NO3 B14230063 Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl- CAS No. 551963-81-6](/img/structure/B14230063.png)
Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its complex structure, which includes an ethyl group, a methylbenzoyl group, and a methoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy- typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.
Aplicaciones Científicas De Investigación
Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzamide derivatives are known to inhibit histone deacetylases, which play a role in gene expression and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Ethenzamide: An analgesic used for pain relief.
Salicylamide: An analgesic and antipyretic.
Procainamide: An antiarrhythmic agent.
Moclobemide: An antidepressant.
Metoclopramide: An antiemetic and prokinetic agent.
Uniqueness
Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl group, a methylbenzoyl group, and a methoxy group differentiates it from other benzamide derivatives and contributes to its specific applications and effects.
Propiedades
Número CAS |
551963-81-6 |
|---|---|
Fórmula molecular |
C22H27NO3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-N-[3-(2-methylbenzoyl)pentan-3-yl]benzamide |
InChI |
InChI=1S/C22H27NO3/c1-6-22(7-2,20(24)17-12-9-8-11-15(17)3)23-21(25)18-13-10-14-19(26-5)16(18)4/h8-14H,6-7H2,1-5H3,(H,23,25) |
Clave InChI |
TYZMTMGUEVSTFF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(=O)C1=CC=CC=C1C)NC(=O)C2=C(C(=CC=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


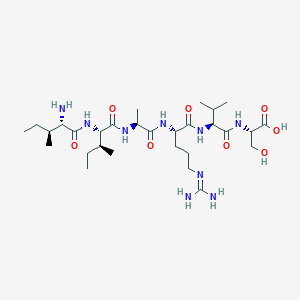
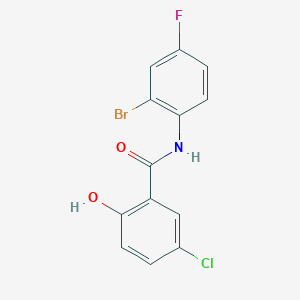
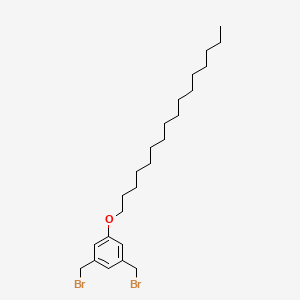
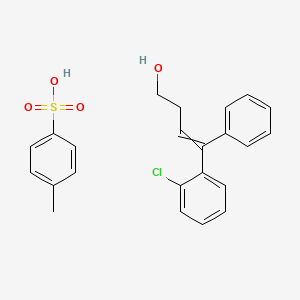
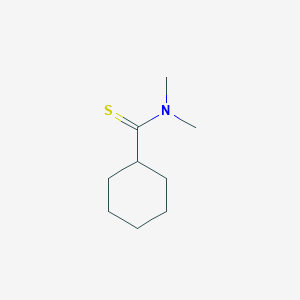
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
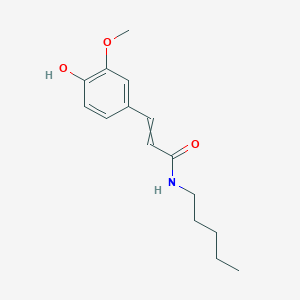

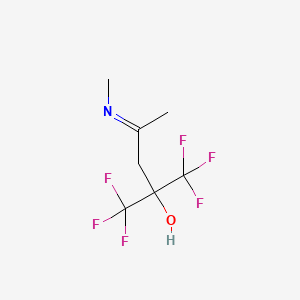
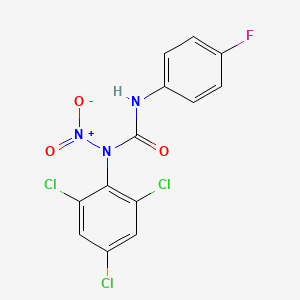
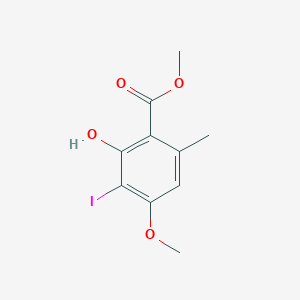
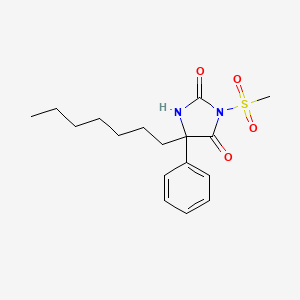
![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
